molecular formula C12H16F3N B12610647 N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline CAS No. 887590-14-9

N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline

Katalognummer: B12610647
CAS-Nummer: 887590-14-9
Molekulargewicht: 231.26 g/mol
InChI-Schlüssel: LPSHZDCRMHSUQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the efficient formation of the desired product.

Industrial Production Methods

Industrial production of N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aniline compounds.

Wissenschaftliche Forschungsanwendungen

N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation.

Wirkmechanismus

The mechanism of action of N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to its desired effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline
  • N-(2,2-dimethylpropyl)-2-(trifluoromethyl)aniline

Uniqueness

N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline is unique due to the specific position of the trifluoromethyl group on the aniline ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from its isomers and other similar compounds.

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Eigenschaften

CAS-Nummer

887590-14-9

Molekularformel

C12H16F3N

Molekulargewicht

231.26 g/mol

IUPAC-Name

N-(2,2-dimethylpropyl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C12H16F3N/c1-11(2,3)8-16-10-6-4-9(5-7-10)12(13,14)15/h4-7,16H,8H2,1-3H3

InChI-Schlüssel

LPSHZDCRMHSUQS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CNC1=CC=C(C=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.